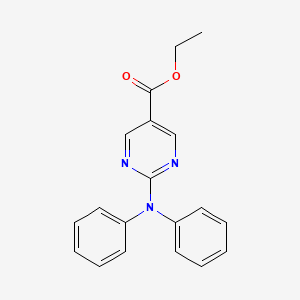

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

Description

Chemical Classification and Nomenclature

This compound belongs to the pyrimidine family of heterocyclic aromatic compounds, specifically classified as a substituted pyrimidine carboxylate ester. The compound is formally recognized under multiple nomenclature systems, with the International Union of Pure and Applied Chemistry name being this compound. Alternative systematic names include ethyl 2-(diphenylamino)-5-pyrimidinecarboxylate and 5-pyrimidinecarboxylic acid, 2-(diphenylamino)-, ethyl ester. The compound is assigned the unique identifier MFCD24539407 in chemical databases and carries the InChI key ZUKQDXJKYIIHBW-UHFFFAOYSA-N.

The molecular weight of this compound is precisely 319.36 grams per mole, and it maintains a purity specification of 97% in commercial preparations. The compound exhibits specific physical characteristics, appearing as a white to yellow powder or crystalline solid under standard conditions. Its structural complexity is reflected in the molecular formula C19H17N3O2, which encompasses nineteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration that imparts unique chemical and physical properties.

The classification extends beyond simple structural considerations to encompass functional group categorizations. The compound contains a pyrimidine heterocycle as its core structure, an aromatic tertiary amine functionality through the diphenylamino substituent, and an ethyl ester group that significantly influences its chemical reactivity and physical properties. This combination of functional groups places the compound within the broader category of nitrogen-containing heterocyclic esters, a class known for diverse biological and chemical activities.

Historical Context in Pyrimidine Chemistry Research

The development and study of this compound must be understood within the broader historical framework of pyrimidine chemistry, which traces its origins to the late eighteenth century. The systematic investigation of pyrimidine derivatives began with the foundational work of Pinner in 1884, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and subsequently coined the term "pyrimidine" in 1885. This historical precedent established the groundwork for modern pyrimidine chemistry and the eventual development of complex derivatives such as this compound.

The emergence of substituted pyrimidine carboxylates represents a relatively recent advancement in heterocyclic chemistry, driven primarily by the pharmaceutical industry's need for novel therapeutic agents. Research into pyrimidine derivatives has intensified significantly since the recognition of their role as essential components of nucleic acids and their potential as therapeutic targets. The specific compound under investigation has gained prominence through its role as a key intermediate in the synthesis of ricolinostat, the first orally available histone deacetylase 6 inhibitor to enter phase II clinical trials.

Historical documentation reveals that pyrimidine chemistry experienced substantial growth during the twentieth century, particularly following the discovery of pyrimidine nucleobases in deoxyribonucleic acid and ribonucleic acid. The field expanded further with the recognition that pyrimidine derivatives could serve as antimetabolites and therapeutic agents, leading to increased research into substituted pyrimidines with enhanced biological activities. The development of this compound represents a continuation of this historical trajectory, embodying the modern approach to rational drug design through strategic molecular modification.

Contemporary research efforts have focused on optimizing synthetic methodologies for pyrimidine derivatives, with particular emphasis on developing environmentally friendly and cost-effective processes. The synthesis and characterization of this compound exemplifies this modern approach, incorporating advances in synthetic organic chemistry to achieve high yields and purities while minimizing environmental impact.

Structural Characteristics and Significance

The molecular architecture of this compound exhibits distinctive structural features that contribute significantly to its chemical behavior and potential applications. The central pyrimidine ring system provides a stable aromatic framework with nitrogen atoms positioned at the 1 and 3 positions, creating a unique electronic environment that influences the compound's reactivity patterns. This heterocyclic core maintains planarity and exhibits characteristic aromatic stabilization, which is further modified by the presence of substituents at specific positions.

The diphenylamino substituent at the 2-position of the pyrimidine ring represents a significant structural feature that dramatically alters the electronic properties of the molecule. This bulky, electron-donating group consists of two phenyl rings attached to a central nitrogen atom, creating a propeller-like three-dimensional structure that can adopt various conformational states. The presence of this substituent introduces substantial steric bulk while simultaneously providing electron density to the pyrimidine ring through resonance effects. The torsion angle of this diphenylamino group governs important photophysical properties and influences the compound's overall molecular behavior.

The ethyl carboxylate functionality at the 5-position provides an electron-withdrawing group that balances the electron-donating effects of the diphenylamino substituent. This ester group not only influences the electronic distribution within the molecule but also serves as a reactive site for further chemical transformations. The combination of electron-donating and electron-withdrawing substituents creates a push-pull electronic system that can exhibit interesting optical and chemical properties.

Table 1: Key Structural Parameters of this compound

The three-dimensional structure reveals important intermolecular interaction capabilities, with the compound possessing four hydrogen bond acceptor sites and no hydrogen bond donor sites. The calculated polar surface area of approximately 55 square angstroms suggests moderate polarity, while the logarithm of the partition coefficient values between 4.12 and 4.41 indicate significant lipophilic character. These structural parameters collectively influence the compound's solubility, permeability, and potential biological activity profiles.

Research Importance within Heterocyclic Chemistry

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research, serving multiple roles that extend beyond its immediate synthetic utility. The compound represents a paradigmatic example of how strategic molecular design can yield versatile intermediates with applications spanning medicinal chemistry, materials science, and fundamental organic chemistry research. Its significance is amplified by the growing recognition of pyrimidine derivatives as privileged scaffolds in drug discovery, where they demonstrate remarkable ability to interact with diverse biological targets.

The research importance of this compound is particularly evident in its role as a crucial intermediate in the synthesis of ricolinostat, a selective histone deacetylase 6 inhibitor that has advanced to clinical trials. This application demonstrates the compound's value in modern pharmaceutical development, where complex multi-step syntheses require reliable and efficient intermediate compounds. The successful incorporation of this compound into pharmaceutical synthesis pathways validates the strategic approach of using substituted pyrimidines as building blocks for bioactive molecules.

Beyond its pharmaceutical applications, the compound has generated significant interest in the field of photophysical research due to its unique structural features. The combination of electron-donating diphenylamino groups with the electron-accepting pyrimidine core creates a donor-acceptor system that exhibits interesting optical properties. These characteristics make the compound valuable for studies investigating intramolecular charge transfer phenomena, solvatochromism, and mechanochromism in organic materials.

Table 2: Research Applications of this compound

The compound's research importance is further enhanced by its role in advancing synthetic methodologies within heterocyclic chemistry. Studies focusing on the optimization of synthetic routes to this compound have contributed to the development of more efficient and environmentally sustainable processes for pyrimidine derivative preparation. These methodological advances have broader implications for the field, as they can be applied to the synthesis of related compounds and contribute to the overall advancement of heterocyclic synthetic chemistry.

The structural complexity of this compound also makes it an excellent model compound for investigating structure-activity relationships in pyrimidine chemistry. Researchers have utilized this compound and its analogues to understand how specific substitution patterns influence chemical reactivity, physical properties, and potential biological activities. These studies contribute to the fundamental understanding of heterocyclic chemistry and inform the design of new compounds with desired properties.

Propriétés

IUPAC Name |

ethyl 2-(N-phenylanilino)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-2-24-18(23)15-13-20-19(21-14-15)22(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKQDXJKYIIHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution to Form Ethyl 2-(phenylamino)pyrimidine-5-carboxylate

- Reactants: Ethyl 2-chloropyrimidine-5-carboxylate, aniline, potassium carbonate (K2CO3).

- Solvent: Dimethylformamide (DMF).

- Conditions: The mixture is stirred under nitrogen atmosphere at 100°C for 8 hours.

- Workup: After completion (monitored by HPLC), the reaction mixture is cooled, and ice water is added to precipitate the product, which is filtered, washed, and dried.

- Yield and Purity: 95.9% isolated yield with 99.36% HPLC purity.

- Characterization: 1H NMR and 13C NMR confirm the structure.

Ullmann Coupling to Form this compound

- Reactants: Ethyl 2-(phenylamino)pyrimidine-5-carboxylate, iodobenzene, cuprous iodide (CuI), cesium carbonate (Cs2CO3).

- Solvent: DMF.

- Conditions: The reaction is conducted under nitrogen atmosphere at 130°C for 5 hours.

- Workup: The mixture is cooled, ethyl acetate is added, followed by filtration and extraction with water. The organic layers are combined, washed, and concentrated to yield crude product.

- Yield: High conversion confirmed by HPLC; crude product used directly for further steps.

- Characterization: 1H NMR confirms the diphenylamino substitution.

Process Optimization and Industrial Considerations

A 2024 study by Wang et al. improved the synthesis process focusing on:

- Reaction Conditions: Optimizing equivalents of reagents (e.g., 1.2 equiv. aniline, 2.0 equiv. K2CO3) and temperature control to maximize yield and purity.

- Catalyst Loading: Using 0.5 equiv. CuI and 2.0 equiv. Cs2CO3 for efficient Ullmann coupling.

- Purification: Replacing column chromatography with recrystallization using ethanol/water and DMF/water solvents, which is more scalable and environmentally friendly.

- Yield and Purity: The improved process achieved an isolated yield of 65.8% for the final product with 99.73% purity.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reactants & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | Ethyl 2-chloropyrimidine-5-carboxylate + aniline + K2CO3 in DMF, 100°C, 8 h | 95.9 | 99.36 | Precipitation and filtration used |

| 2 | Ullmann Coupling | Ethyl 2-(phenylamino)pyrimidine-5-carboxylate + iodobenzene + CuI + Cs2CO3 in DMF, 130°C, 5 h | High conversion (crude) | Not purified (crude) | Crude product used for next step |

| 3 | Purification | Recrystallization with EtOH/H2O and DMF/H2O | 65.8 | 99.73 | Replaces column chromatography |

Additional Notes on Preparation

- The nucleophilic substitution step is highly efficient due to the electron-deficient pyrimidine ring facilitating substitution by aniline.

- The Ullmann coupling, catalyzed by CuI, introduces the diphenylamino group via C-N bond formation, a critical step for the pharmacophore.

- The use of DMF as solvent supports high solubility and reaction efficiency but requires careful handling due to toxicity.

- Recrystallization solvents and conditions are optimized to avoid chromatography, making the process more suitable for scale-up.

- Monitoring by HPLC and NMR spectroscopy ensures product identity and purity at each stage.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective and Anti-inflammatory Properties

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate has been investigated for its neuroprotective effects. Studies have shown that it can inhibit endoplasmic reticulum stress and apoptosis pathways, making it a potential candidate for treating neurodegenerative diseases. Its interaction with proteins such as ATF4 and NF-kB suggests a mechanism through which it may exert anti-inflammatory effects.

Pharmacological Investigations

Research indicates that this compound may possess additional pharmacological properties, including anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines while sparing non-tumorigenic cells, highlighting its potential as a targeted cancer therapy .

Biological Research

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies aid in understanding its binding affinities and potential therapeutic applications. For instance, the compound has been shown to effectively bind to inflammatory pathway proteins, which could be leveraged for drug development .

Case Study: Antitumor Activity

A specific case study highlighted the synthesis of derivatives based on this compound, which exhibited significant antitumor activity against multiple cancer cell lines. The structure-activity relationship (SAR) analyses provided insights into how modifications to the compound could enhance its efficacy against specific targets .

Industrial Applications

Intermediate in Synthesis

Due to its unique chemical structure, this compound serves as an intermediate in the synthesis of other pharmacologically active compounds. Its role in various synthetic pathways is crucial for developing new drugs and therapeutic agents .

Cosmetic Formulations

There is emerging interest in utilizing this compound in cosmetic formulations due to its potential skin benefits. Research into topical applications suggests that it may enhance skin hydration and improve overall skin health when incorporated into creams or lotions .

Summary of Research Findings

Mécanisme D'action

The mechanism of action of ethyl 2-(diphenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects . The exact molecular pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 2

Key Observations :

- Electronic Effects: The diphenylamino group is electron-rich, enhancing π-π stacking interactions, whereas the trifluoromethyl group (in ) is electron-withdrawing, altering reactivity in cross-coupling reactions .

- Steric Effects: Bulky substituents like diphenylamino or 4,6-diphenyl groups () may reduce solubility but improve binding affinity in biological targets.

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 4,6-diphenyl) exhibit higher melting points (226–228°C) compared to alkyl-substituted analogs .

Activité Biologique

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a diphenylamino group and an ethyl ester, which contributes to its unique biological activity. The molecular formula is , with a molecular weight of approximately 298.35 g/mol.

Research indicates that this compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit key inflammatory mediators such as COX-2 and NF-kB, leading to reduced inflammation in various models .

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells by modulating endoplasmic reticulum stress responses, thereby preventing apoptosis in neurodegenerative conditions .

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects, as evidenced by its ability to suppress COX-2 activity. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antitumor Potential

Preliminary studies indicate that this compound may possess antitumor properties. It has been evaluated against various cancer cell lines, showing significant cytotoxicity. For instance, it exhibited an IC50 ranging from 10 to 30 μM in different cancer cell assays .

Antimicrobial Properties

Some derivatives of pyrimidine compounds similar to this compound have shown antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

- Neuroprotection in Animal Models : A study involving rat models of neuroinflammation demonstrated that administration of this compound significantly reduced markers of inflammation and neuronal damage compared to control groups.

- Antitumor Efficacy : In vitro testing against breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine-5-carboxylate core with diphenylamine via nucleophilic substitution or transition-metal-catalyzed reactions. For example, esterification using reagents like HBTU (O-benzotriazole-tetramethyl urea hexafluorophosphate) under inert atmospheres has been effective for similar pyrimidine derivatives . Optimization may include solvent selection (e.g., ethyl acetate for extraction), temperature control (40–45°C during rotary evaporation), and purification via column chromatography . Reaction monitoring using TLC or HPLC is critical to identify intermediates and optimize stoichiometry.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the diphenylamino group’s integration and electronic environment (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- HPLC/MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] peak), while HPLC with UV detection assesses purity (>95%) .

- FT-IR : Peaks near 1700 cm confirm the ester carbonyl group .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the ester group . Stability studies under accelerated conditions (e.g., 40°C/75% humidity) can identify degradation products, monitored via HPLC. Avoid prolonged exposure to light, as diphenylamino groups may undergo photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the diphenylamino substituent in this compound?

- Methodological Answer : The diphenylamino group likely forms via Buchwald-Hartwig amination or Ullmann coupling, where a palladium catalyst mediates C–N bond formation between a halogenated pyrimidine and diphenylamine. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., varying catalyst loading) reveal rate-determining steps . Compare with trifluoromethyl analogs, where steric and electronic effects differ significantly .

Q. How can researchers design assays to evaluate its potential as a kinase inhibitor?

- Methodological Answer :

- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-competitive binding protocols. Measure IC values via fluorescence polarization .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) and correlate with kinase inhibition. Structural analogs, such as Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, show kinase inhibitory activity, suggesting SAR studies could refine potency .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer :

- X-ray crystallography : Resolve tautomeric or conformational ambiguities by growing single crystals in solvents like DMSO/EtOH .

- Dynamic NMR : Variable-temperature NMR can detect rotational barriers in the diphenylamino group, explaining splitting patterns .

- DFT calculations : Simulate NMR chemical shifts to validate experimental data .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Methodological Answer :

- UPLC-PDA/MS : Identify impurities (e.g., unreacted intermediates or hydrolysis products) with ultra-performance liquid chromatography .

- Synthetic controls : Introduce quenching steps (e.g., aqueous washes) to remove excess diphenylamine. Reference impurities like avanafil-related byproducts highlight the need for rigorous purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.